![molecular formula C6H5ClFN B3320268 6-Chloro-2-fluoro-3-methylpyridine CAS No. 1227598-47-1](/img/structure/B3320268.png)
6-Chloro-2-fluoro-3-methylpyridine
Overview
Description
6-Chloro-2-fluoro-3-methylpyridine is a chemical compound with the molecular formula C6H5ClFN. It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is used in laboratory settings and for the manufacture of other substances .
Synthesis Analysis
The synthesis of this compound involves the use of 6-chloro-3-fluoro-2-methylpyridine as the starting material. The process involves the use of dilute sulphuric acid as a solvent, potassium dichromate as an oxidizing agent, and sodium tungstate (Na2WO4 2H2O) and crown ether as a composite catalyst . After the reaction is completed, a crude product is obtained through conventional post-processing .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C6H5ClFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 and the InChI key ICSRNKKGNHKSJH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 145.56 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Metallation of π-Deficient Heterocyclic Compounds
Research by Marsais and Quéguiner (1983) emphasizes the metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity. This process is crucial for synthesizing 2,3- or 3,4-disubstituted pyridines, highlighting the compound's role in creating derivatives with potential applications in medicinal chemistry and material science. The study explores various reaction parameters to achieve high regioselectivity, demonstrating the compound's versatility in chemical synthesis (Marsais & Quéguiner, 1983).
Fluorinated Pyrimidines in Cancer Chemotherapy
The clinical applications of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are reviewed by Heidelberger and Ansfield (1963), focusing on their distribution, metabolic fate, and palliative efficacy in cancer treatment. This area explores how derivatives of 6-Chloro-2-fluoro-3-methylpyridine, through its role in synthesizing fluorinated pyrimidines, contribute to therapeutic strategies against cancer, underscoring the compound's importance in developing chemotherapeutic agents (Heidelberger & Ansfield, 1963).
Fluorescent Chemosensors
Roy (2021) discusses 4-Methyl-2,6-diformylphenol (DFP) based compounds for detecting various analytes, showcasing the potential of derivatives of this compound in developing high-selectivity and sensitivity chemosensors. This application is pivotal in environmental monitoring, diagnostic medicine, and biochemical research, where accurate detection of specific ions or molecules is critical (Roy, 2021).
Fluorinated Liquid Crystals
Hird (2007) reviews the impact of fluorinated compounds on the properties of liquid crystals, highlighting the fluoro substituent's role in modifying melting points, mesophase morphology, and physical properties such as dielectric anisotropy. This research underscores the significance of this compound in the development of materials for advanced display technologies and optoelectronic devices (Hird, 2007).
Environmental and Health Risks of Novel Fluorinated Alternatives
Wang et al. (2019) provide an overview of the environmental occurrence, fate, and potential toxicities of novel fluorinated alternatives, including compounds related to this compound. This research is critical in assessing the environmental impact and safety of fluorinated compounds, guiding the responsible development and use of these chemicals in various applications (Wang et al., 2019).
Safety and Hazards
6-Chloro-2-fluoro-3-methylpyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
6-Chloro-2-fluoro-3-methylpyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that this compound may interact with its targets in a unique manner compared to other pyridines.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (14556 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed and distributed in the body.
Result of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may have a wide range of effects at the molecular and cellular level .
Action Environment
The compound is generally stored in a refrigerator , suggesting that it may be sensitive to temperature.
properties
IUPAC Name |
6-chloro-2-fluoro-3-methylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKKBGCGSJQBKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720900 | |
Record name | 6-Chloro-2-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70720900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227598-47-1 | |
Record name | 6-Chloro-2-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70720900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.